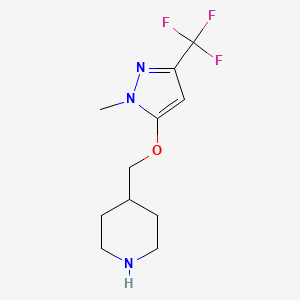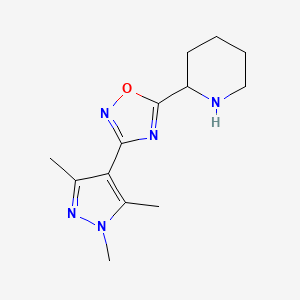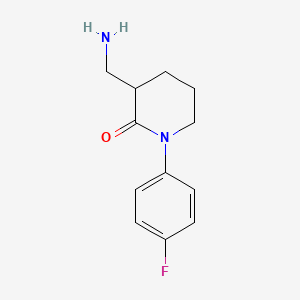
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine is a complex organic compound featuring a piperidine ring linked to a pyrazole moiety. The presence of a trifluoromethyl group on the pyrazole ring imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation and introduction of the trifluoromethyl group.
Linking to Piperidine: The pyrazole derivative is then reacted with piperidine under specific conditions to form the final compound. This step often involves the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to drive the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted under specific conditions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine is unique due to its specific structural configuration, which combines the properties of both the piperidine and pyrazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
Propriétés
Formule moléculaire |
C11H16F3N3O |
|---|---|
Poids moléculaire |
263.26 g/mol |
Nom IUPAC |
4-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxymethyl]piperidine |
InChI |
InChI=1S/C11H16F3N3O/c1-17-10(6-9(16-17)11(12,13)14)18-7-8-2-4-15-5-3-8/h6,8,15H,2-5,7H2,1H3 |
Clé InChI |
AJAQTHPCLAKAIQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(F)(F)F)OCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)







![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)





